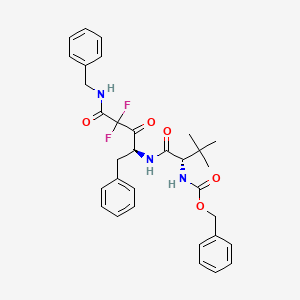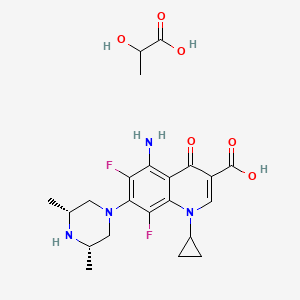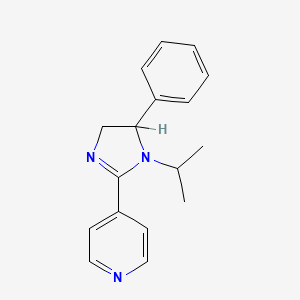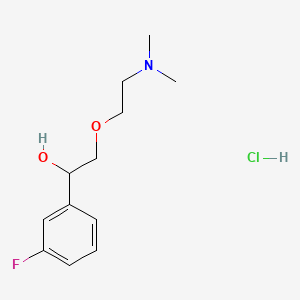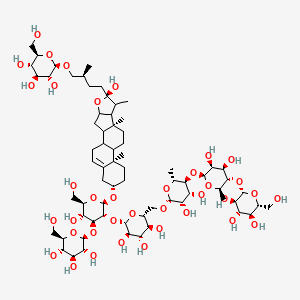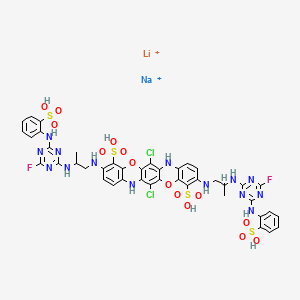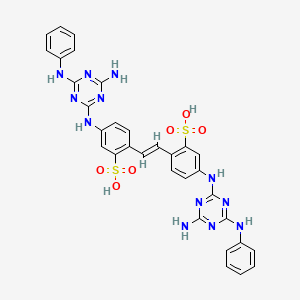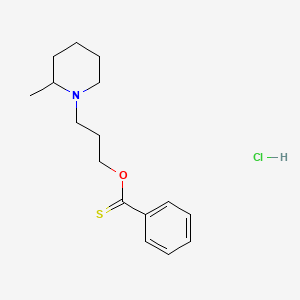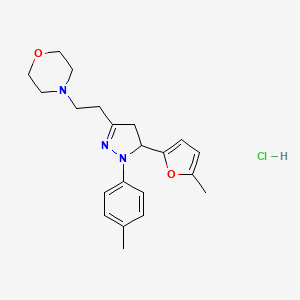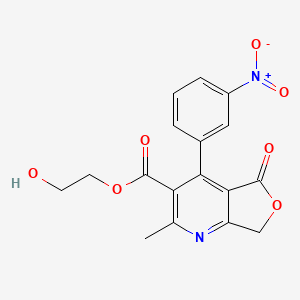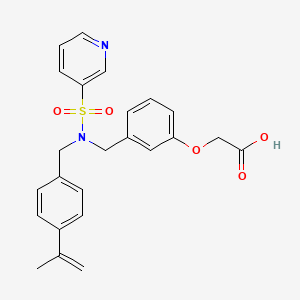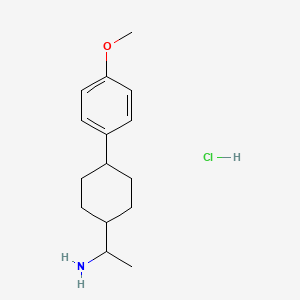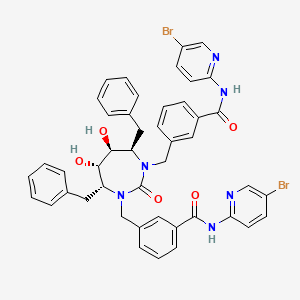
Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is a complex organic compound that features a unique combination of functional groups, including a brominated acetophenone moiety and a triazole ring substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- typically involves multiple steps One common route starts with the bromination of acetophenone to introduce the bromo group This is followed by the formation of the triazole ring through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetophenone moiety, converting it to an alcohol.
Substitution: The bromine atom in the acetophenone moiety can be substituted by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Materials Science: Its unique structure allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- involves its interaction with various molecular targets. In the context of anticancer activity, it is believed to inhibit key enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A simpler analog that lacks the triazole and trimethoxyphenyl groups.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different core structures.
Triazole-containing compounds: Various triazole derivatives with different substituents.
Uniqueness
Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is unique due to its combination of a brominated acetophenone moiety, a triazole ring, and a trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
140405-98-7 |
|---|---|
Molecular Formula |
C19H18BrN3O4S |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H18BrN3O4S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-19(23-22-18)28-10-14(24)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,23) |
InChI Key |
LLTZKXSAGQIZRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
